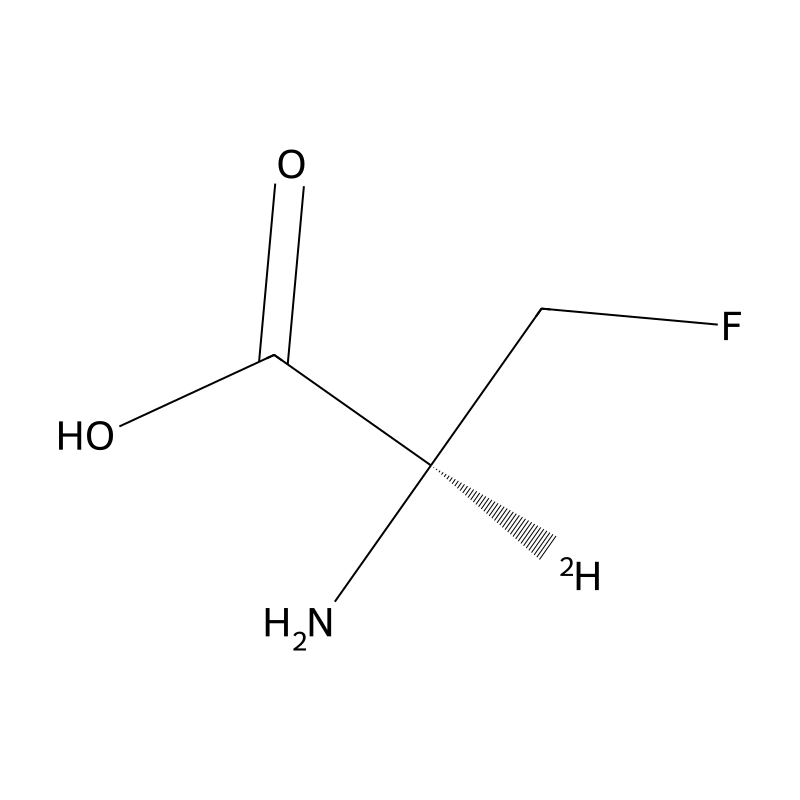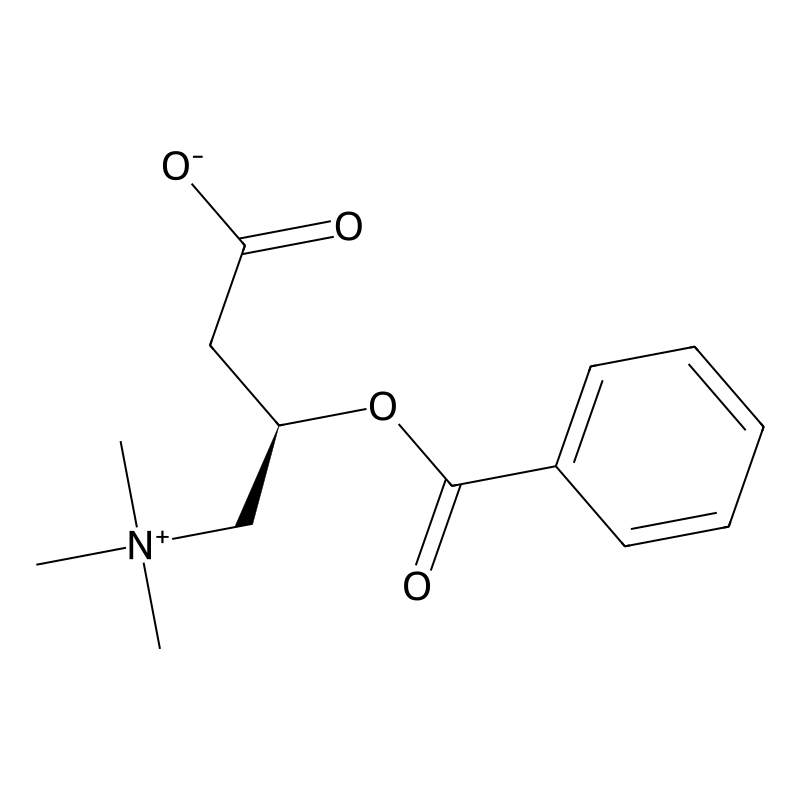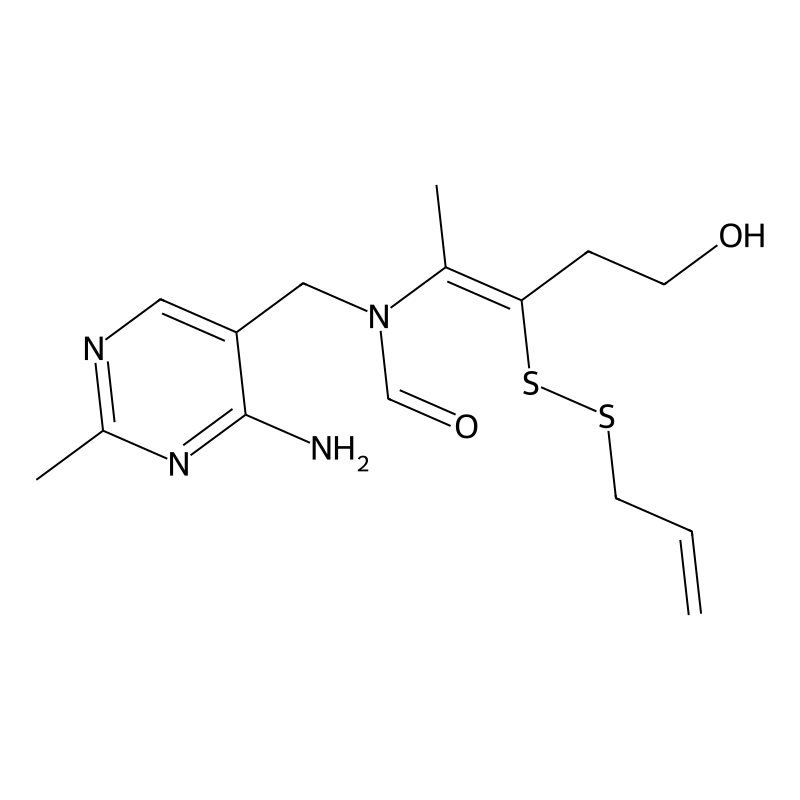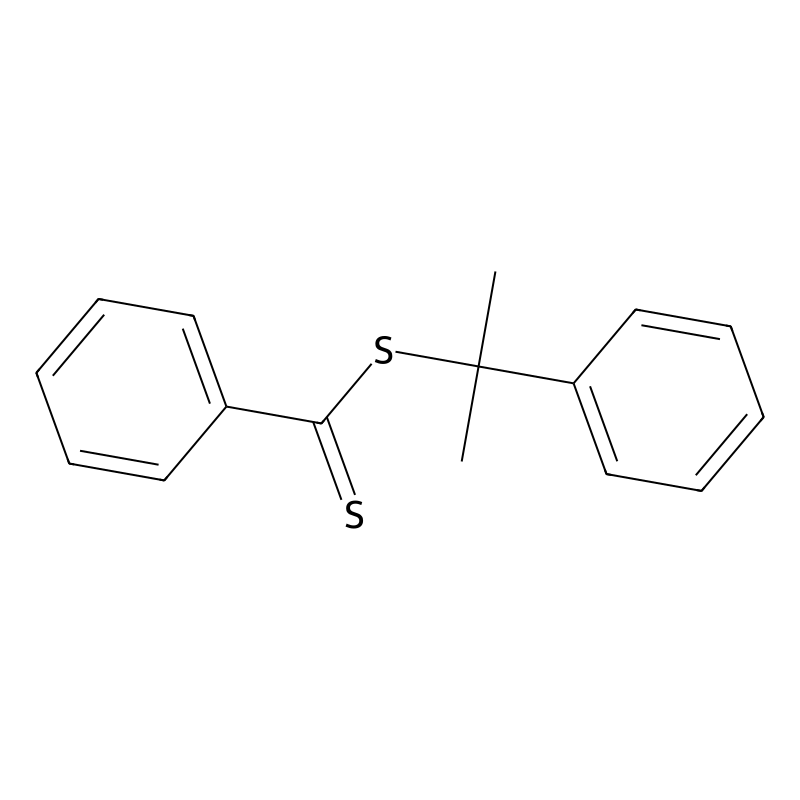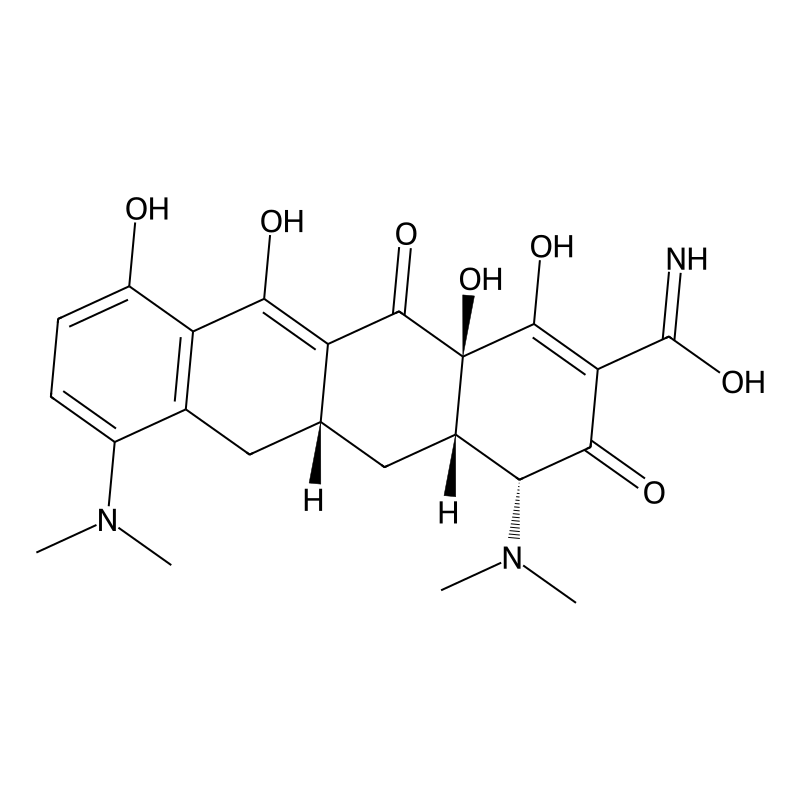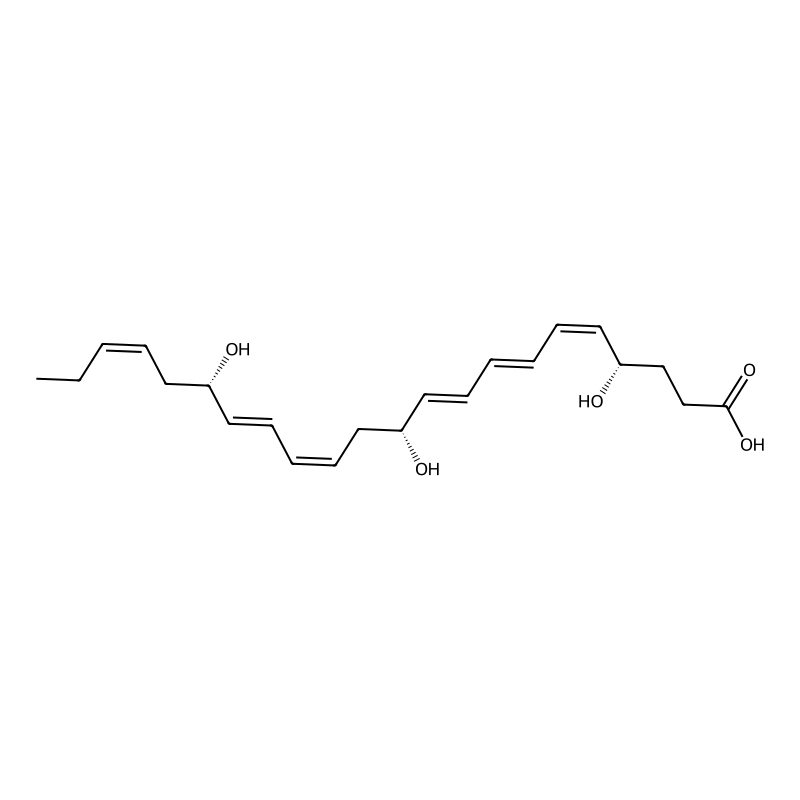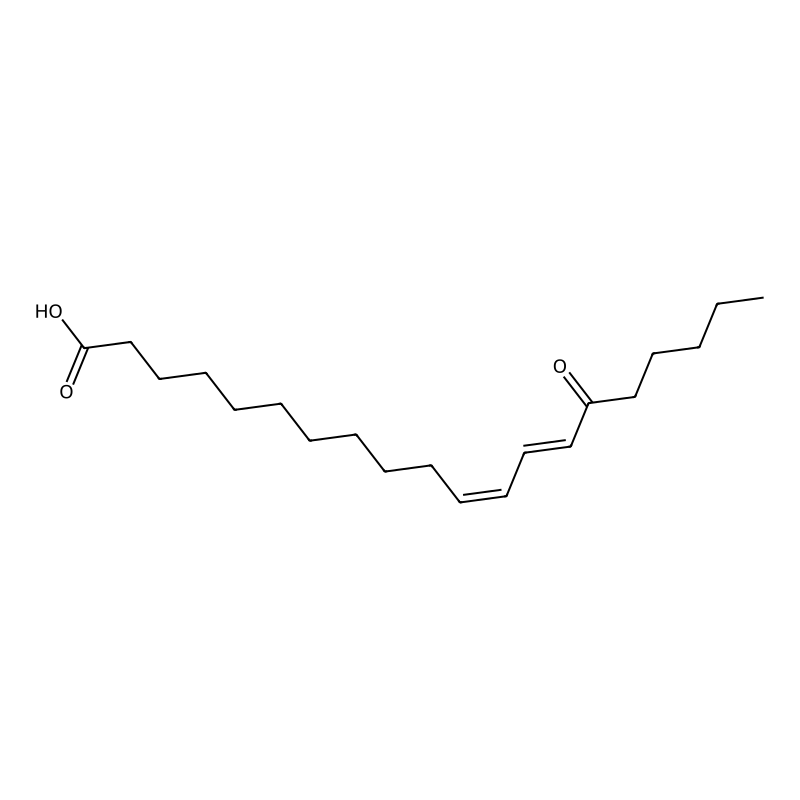Iridium;thorium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Iridium;thorium is a compound that combines iridium, a dense and corrosion-resistant transition metal, with thorium, an actinide known for its weak radioactivity and potential use in nuclear applications. Iridium has the chemical symbol Ir and atomic number 77, while thorium has the symbol Th and atomic number 90. The unique properties of both elements contribute to the compound's potential applications in various fields.
Properties of Iridium- Appearance: Silvery-white, hard, and brittle.
- Density: Approximately 22.56 g/cm³, making it one of the densest metals.
- Melting Point: 2446 °C (2719 K).
- Oxidation States: Common oxidation states include +3, +4, and +6 .
Properties of Thorium- Appearance: Silvery metal that tarnishes to an olive-gray.
- Density: About 11.7 g/cm³.
- Melting Point: 1750 °C (2023 K).
- Oxidation States: Primarily +4, but can exhibit +3 and +2 .
- Appearance: Silvery metal that tarnishes to an olive-gray.
- Density: About 11.7 g/cm³.
- Melting Point: 1750 °C (2023 K).
- Oxidation States: Primarily +4, but can exhibit +3 and +2 .
The chemistry of iridium;thorium compounds can involve various reactions depending on the oxidation states of both elements. For instance:
- Formation of Oxides: Iridium oxides can react with thorium oxides under high-temperature conditions to form mixed metal oxides.
- Halide Reactions: Iridium halides may interact with thorium halides to produce complex compounds that exhibit unique properties.
Both iridium and thorium have no known biological role in living organisms. While thorium is toxic due to its radioactivity, iridium is considered to have low toxicity but does not participate in biological processes . The biological impact of iridium;thorium compounds remains largely unexplored, necessitating further research.
The synthesis of iridium;thorium compounds can be achieved through several methods:
- Solid-State Reactions: Mixing powdered forms of iridium and thorium oxides at high temperatures can yield the desired compound.
- Chemical Vapor Deposition: This technique can be employed to create thin films of iridium;thorium compounds for specialized applications.
- Hydrothermal Synthesis: Utilizing high-pressure and temperature conditions in aqueous solutions may facilitate the formation of these compounds.
Iridium;thorium compounds have potential applications in various fields:
- Nuclear Technology: Thorium's properties make it a candidate for use in nuclear reactors, while iridium's stability could enhance reactor components.
- Catalysis: The unique electronic properties of these compounds may lead to novel catalytic materials for
Several compounds share similarities with iridium;thorium due to their constituent elements or properties. Here are some notable comparisons:
| Compound | Main Components | Unique Features |
|---|---|---|
| Iridium Oxide | Iridium and Oxygen | Highly stable, used in electronics and catalysis |
| Thorium Dioxide | Thorium and Oxygen | Used in ceramics and as a catalyst |
| Platinum;Thorium | Platinum and Thorium | Combines platinum's catalytic properties with thorium's nuclear potential |
| Zirconium;Thorium | Zirconium and Thorium | Known for high-temperature resistance |
Uniqueness of Iridium;Thorium:
The combination of iridium's exceptional density and corrosion resistance with thorium's nuclear properties creates a compound that may offer unique advantages in high-performance materials and nuclear technology applications. Further research is warranted to explore its full potential.

